(+)-DIP-Bromide(TM)
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Overview
Description
(+)-DIP-Bromide(TM) is a boron-containing compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-DIP-Bromide(TM) typically involves the reaction of 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl with a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of (+)-DIP-Bromide(TM) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)-DIP-Bromide(TM) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and Grignard reagents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications.
Scientific Research Applications
(+)-DIP-Bromide(TM) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of (+)-DIP-Bromide(TM) involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, making it a versatile reagent in chemical reactions. The compound’s unique bicyclic structure also contributes to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borane
- Bromo-bis(4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane
Uniqueness
(+)-DIP-Bromide(TM) is unique due to its specific substitution pattern and the presence of a bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
Properties
CAS No. |
112246-74-9 |
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Molecular Formula |
C20H34BBr |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
bromo-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BBr/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1 |
InChI Key |
FKBAVEASVZAXFW-NAVXHOJHSA-N |
Isomeric SMILES |
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Br |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Br |
Origin of Product |
United States |
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